4-Quinolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid is a heterocyclic compound with a quinoline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
- 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
- 4-hydroxy-6-methyl-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Uniqueness
2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both an oxo group and a carboxylic acid group. This combination of functional groups contributes to its diverse reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-4aH-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h5-6H,1-4H2,(H,13,14) |
InChI Key |
QIGDJBNCGVWWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=O)C=C(C2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.